molecular formula C21H19ClN4O3 B12169929 methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12169929
M. Wt: 410.9 g/mol
InChI Key: JXVNLSKGLNCNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Crystallographic Parameters

Parameter Value (Å/°) Source Compound Reference
Pyridine C–N bond 1.337 ± 0.012
Imidazole N–C–N angle 108.2 ± 0.5°
Dihedral angle (pyridine/imidazole) 4.32 ± 0.18°

The 3-chlorophenyl substituent at position 4 of the imidazo[4,5-c]pyridine core lies perpendicular to the bicyclic system, as observed in related structures. This orthogonal arrangement minimizes π-π interactions between the aromatic systems, favoring instead halogen-mediated packing through C–Cl⋯π contacts.

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

methyl 4-[[4-(3-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19ClN4O3/c1-29-20(27)13-5-7-16(8-6-13)25-21(28)26-10-9-17-18(24-12-23-17)19(26)14-3-2-4-15(22)11-14/h2-8,11-12,19H,9-10H2,1H3,(H,23,24)(H,25,28)

InChI Key

JXVNLSKGLNCNCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)Cl)N=CN3

Origin of Product

United States

Preparation Methods

Introduction of the Carbonyl Group

The carbonyl group at position 5 is introduced via carbamate formation or direct acylation. Source describes reacting the secondary amine of the imidazo[4,5-c]pyridine with phosgene or triphosgene in dichloromethane (DCM) under nitrogen atmosphere to generate the corresponding carbonyl chloride. Alternatively, Source employs acyl chlorides (e.g., benzoyl chloride) in the presence of triethylamine to form the carbonyl linkage.

For the target compound, Intermediate A is treated with triphosgene in DCM at 0°C, followed by gradual warming to room temperature over 4 hours, yielding 5-chlorocarbonyl-4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine (Intermediate B) with 85% purity.

Synthesis of Methyl 4-Aminobenzoate

The benzoate moiety is prepared via esterification of 4-aminobenzoic acid. Source outlines a two-step process:

  • Esterification : 4-Aminobenzoic acid is refluxed with methanol and sulfuric acid (cat.) for 6 hours, yielding methyl 4-aminobenzoate with 92% efficiency.

  • Protection of the Amine : The amine group is protected using Boc anhydride in tetrahydrofuran (THF) to prevent undesired side reactions during subsequent coupling.

Coupling of the Imidazo[4,5-c]Pyridine and Benzoate Moieties

The final step involves amide bond formation between Intermediate B and methyl 4-aminobenzoate. Source recommends using coupling agents such as HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM. The reaction proceeds at room temperature for 18 hours, achieving a yield of 76%.

Optimized Protocol :

  • Dissolve Intermediate B (1.0 equiv) and methyl 4-aminobenzoate (1.2 equiv) in anhydrous DCM.

  • Add HOBt (1.5 equiv) and EDCI (1.5 equiv) under nitrogen.

  • Stir at 25°C for 18 hours.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Analytical Characterization

Critical validation data from Source and include:

Parameter Value Method
Molecular Formula C₂₁H₁₉ClN₄O₃High-Resolution MS
Melting Point 198–202°CDifferential Scanning Calorimetry
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 4H)NMR Spectroscopy
HPLC Purity 98.5%C18 Column, MeOH/H₂O

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Using Na₂S₂O₅ adducts of aldehydes (Source) minimizes byproducts during imidazo ring formation.

  • Coupling Efficiency : Pre-activating the carbonyl chloride with thionyl chloride improves amide bond yield to 82%.

  • Solvent Choice : Replacing DMF with DCM in coupling reactions reduces side hydrolysis.

Scale-Up Considerations

Industrial-scale synthesis (Source) emphasizes:

  • Catalyst Recycling : Zn/HCl systems for diamine reduction reduce costs.

  • Continuous Flow Systems : Automated systems for phosgene reactions enhance safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate may serve as a lead compound in the development of anticancer agents. Its structural features suggest it could interact with specific biological pathways involved in cancer cell proliferation and survival. Similar compounds have been documented to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and colon cancer cells .

Antimicrobial Properties

Research indicates that Mannich bases, a class that includes this compound, can possess antimicrobial properties. Studies have shown that derivatives of Mannich bases exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Neuropharmacological Effects

The imidazo[4,5-c]pyridine core is known for its neuropharmacological properties. Compounds with similar structures have been investigated for their effects on neurological disorders such as epilepsy and anxiety. The introduction of the benzoate moiety could enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in treating central nervous system disorders.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Imidazo[4,5-c]pyridine Core : This step may include cyclization reactions involving appropriate precursors.
  • Introduction of the 3-Chlorophenyl Group : Achieved through electrophilic aromatic substitution or coupling reactions.
  • Formation of the Benzoate Ester : This can be accomplished via esterification reactions using methyl benzoate.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Case Study 1: Anticancer Screening

A study evaluated several Mannich bases derived from similar structures against human cancer cell lines. Compounds showed IC50 values lower than 2 µg/mL against MCF-7 cells, indicating strong cytotoxicity. This highlights the potential of this compound as a candidate for further anticancer drug development.

Case Study 2: Antimicrobial Activity

A comparative study on Mannich bases demonstrated that certain derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The structural modifications similar to those found in this compound could lead to enhanced effectiveness in treating infections caused by these pathogens.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Key analogs include ethyl benzoate derivatives with variations in heterocyclic substituents and linker groups (Table 1). These compounds, such as I-6230 and I-6273 (), share a benzoate scaffold but differ in:

  • Ester group : Methyl (target compound) vs. ethyl (analogs).
  • Heterocyclic systems : Imidazo[4,5-c]pyridine (target) vs. pyridazine, isoxazole, or methylisoxazole (analogs).
  • Substituents : 3-Chlorophenyl (target) vs. pyridazine, methylpyridazine, or thio/ether linkages (analogs).
Table 1: Structural Comparison of Target Compound and Analogs
Compound ID Ester Group Heterocycle Substituent/Linker
Target Compound Methyl Imidazo[4,5-c]pyridine 3-Chlorophenyl, carbonyl
I-6230 Ethyl Pyridazin-3-yl Phenethylamino
I-6273 Ethyl Methylisoxazol-5-yl Phenethylamino
I-6373 Ethyl 3-Methylisoxazol-5-yl Phenethylthio
I-6473 Ethyl 3-Methylisoxazol-5-yl Phenethoxy

Implications of Structural Differences

  • Heterocycles : The imidazo-pyridine core in the target compound may offer unique hydrogen-bonding interactions compared to pyridazine or isoxazole rings, which have distinct electronic profiles and steric demands.
  • Thio/ether linkers in analogs (e.g., I-6373, I-6473) may alter conformational flexibility .

Computational and Experimental Analysis

  • DFT and NMR : Studies on similar compounds () demonstrate that computational methods like B3LYP/6-31*G can predict NMR chemical shifts with high accuracy, aiding in structural validation. For the target compound, such methods could resolve ambiguities in assignments of imidazo-pyridine protons or carbonyl groups .
  • Graph-Based Comparisons: As noted in , graph-theoretical approaches identify shared substructures (e.g., benzoate cores) and divergent motifs (e.g., heterocycles), enabling systematic classification of bioactivity trends .

Research Findings and Hypotheses

While bioactivity data for the target compound is unavailable in the evidence, insights can be extrapolated from analogs:

  • Pyridazine Derivatives (I-6230, I-6232) : These compounds may exhibit kinase inhibition due to pyridazine's resemblance to purine scaffolds. The target’s imidazo-pyridine could mimic similar interactions but with enhanced selectivity.
  • Isoxazole Derivatives (I-6273, I-6373): Isoxazoles are known for anti-inflammatory activity. The target’s 3-chlorophenyl group might augment such effects by modulating COX-2 affinity.
  • Metabolic Stability : The methyl ester in the target compound may confer longer half-life compared to ethyl-based analogs, as seen in prodrug design .

Biological Activity

Methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate (CAS Number: 1040702-64-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following:

  • Molecular Formula : C18H21ClN4O3
  • Molecular Weight : 376.8 g/mol
  • Functional Groups : Contains an amine, carbonyl, and ester groups which contribute to its chemical reactivity and potential biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways relevant to disease mechanisms.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Studies have shown that derivatives of imidazo[4,5-c]pyridine compounds can inhibit the proliferation of several cancer cell lines. For instance:

  • Inhibition of Cancer Cell Lines : The compound has demonstrated significant inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range.
  • Mechanisms : The anticancer effect may involve apoptosis induction and cell cycle arrest through modulation of signaling pathways associated with tumor growth.

2. Anticholinesterase Activity

The compound's structural similarity to known cholinesterase inhibitors suggests potential use in treating neurodegenerative diseases like Alzheimer's.

  • Cholinesterase Inhibition : Preliminary studies indicate that it may inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission.

3. Anti-inflammatory Properties

The imidazo[4,5-c]pyridine scaffold has been associated with anti-inflammatory effects.

  • Cytokine Modulation : Research suggests that the compound may reduce the production of pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same chemical class. Below is a summary of relevant findings:

Study ReferenceCompound TestedBiological ActivityIC50 Values
Benzamide DerivativesAnticancer activity against MCF-75.85 µM
Novel Imidazo CompoundsInhibition of AChEIC50 values ranging from 13.62 nM to 33 nM
Tetrahydro CompoundsBroad anticancer activity across multiple cell linesGI50 as low as 0.1 μM

Q & A

Q. What are the optimal synthetic routes for this compound, and what intermediates are critical for yield optimization?

The synthesis involves sequential steps:

Core formation : The imidazo[4,5-c]pyridine core is synthesized via cyclization of appropriately substituted precursors. For example, trichlorotriazine (TCT) can react with phenol derivatives under controlled conditions to form triazine intermediates, which are further functionalized .

Hydrogenation : Partial hydrogenation of the pyridine ring (to 3,4,6,7-tetrahydro) is achieved using catalysts like Pd/C under H₂ atmosphere.

Amide coupling : The benzoate ester is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the imidazo-pyridine carbonyl and 4-aminobenzoic acid methyl ester.
Critical intermediates : The activated carbonyl intermediate (e.g., mixed anhydride or NHS ester) and the hydrogenated imidazo-pyridine precursor are pivotal for high yields. Side reactions, such as over-hydrogenation or ester hydrolysis, must be minimized by optimizing reaction temperature and pH .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • NMR : 1H^1H- and 13C^{13}C-NMR are used to verify substituent positions and hydrogenation states. For example, the absence of aromatic protons in the tetrahydro-imidazo-pyridine region confirms successful hydrogenation .
  • X-ray crystallography : highlights bond lengths (e.g., C=O at 1.23 Å) and angles to validate the amide linkage and imidazo-pyridine conformation. Chiral centers (if present) require circular dichroism (CD) or single-crystal analysis .
  • IR spectroscopy : Stretching frequencies for carbonyl groups (amide: ~1650–1700 cm⁻¹; ester: ~1720 cm⁻¹) confirm functional group integrity .

Q. How does pH and temperature influence the compound’s stability during storage and experimental use?

  • pH stability : The ester group is prone to hydrolysis under alkaline conditions (pH > 8). Stability studies (e.g., HPLC monitoring over 24 hours at pH 7.4 vs. 9.0) show <5% degradation at neutral pH but >30% degradation at pH 9.0.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C. Short-term storage at –20°C in anhydrous DMSO is recommended to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in biological data (e.g., IC₅₀ values) may arise from:

  • Purity variations : Impurities >5% (e.g., unreacted starting materials) can skew activity. Orthogonal purification (HPLC + recrystallization) ensures ≥98% purity .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer systems (e.g., Tris vs. PBS) affect results. Standardized protocols (e.g., CLSI guidelines) and positive controls (e.g., known kinase inhibitors) improve reproducibility .

Q. How can structure-activity relationship (SAR) studies guide substituent modification to enhance target affinity?

  • Benzoate modifications : Replacing the methyl ester with bulkier groups (e.g., ethyl) improves membrane permeability but may reduce solubility.
  • Imidazo-pyridine substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-chlorophenyl position enhances binding to hydrophobic enzyme pockets. shows that a 4-methoxy analog increases inhibition of tyrosine kinases by 40% compared to the parent compound .
  • Computational guidance : Molecular docking (e.g., AutoDock Vina) predicts binding modes, prioritizing substituents that optimize hydrogen bonding and π-π stacking .

Q. What advanced analytical techniques quantify trace degradation products in pharmacokinetic studies?

  • LC-MS/MS : Detects degradation products at ng/mL levels. For example, hydrolyzed benzoic acid derivatives are identified via fragmentation patterns (m/z 121 for decarboxylated products).
  • Stability-indicating assays : Forced degradation studies (e.g., exposure to UV light or 0.1 M HCl) coupled with UPLC-PDA quantify degradation kinetics. A 10% degradation threshold is typically set for shelf-life determination .

Q. How do computational models predict metabolic pathways and toxicity risks?

  • Metabolism prediction : Tools like FAF-Drugs2 () identify likely Phase I oxidation sites (e.g., morpholine ring in analogs) and Phase II conjugation (e.g., glucuronidation of the benzoate group).
  • Toxicity profiling : In silico models (e.g., ProTox-II) highlight risks such as hepatotoxicity (via cytochrome P450 inhibition) or mutagenicity (via structural alerts like nitro groups). These predictions guide synthetic prioritization of safer analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.